Chemical structure and properties of 5-Fluoro-2-methylisoindolin-1-one
Chemical structure and properties of 5-Fluoro-2-methylisoindolin-1-one
An In-Depth Technical Guide to 5-Fluoro-2-methylisoindolin-1-one: Structure, Synthesis, and Potential Applications
Foreword: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The isoindolinone core is one such "privileged structure," a framework that has given rise to a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic nature presents a well-defined vector for substituent placement, allowing for precise interaction with biological targets. When this powerful scaffold is combined with the unique properties of fluorine—an element prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions—we unlock a new tier of chemical entities with significant potential.[4][5][6]
This guide provides an in-depth technical overview of 5-Fluoro-2-methylisoindolin-1-one , a compound that sits at the intersection of these two critical areas. We will move beyond a simple recitation of facts to explore the causality behind its properties, the logic of its synthesis, and its strategic application as a versatile building block for the next generation of therapeutics. This document is intended for the practicing researcher, scientist, and drug development professional who requires not just data, but actionable, field-proven insights.
Part 1: Core Structural and Physicochemical Profile
A comprehensive understanding of a molecule begins with its fundamental identity and properties. These characteristics dictate its handling, reactivity, and potential pharmacokinetic behavior.
Chemical Identity
The foundational data for 5-Fluoro-2-methylisoindolin-1-one is summarized below. This information is critical for accurate documentation, sourcing, and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 5-fluoro-2-methyl-2,3-dihydro-1H-isoindol-1-one | [7] |
| CAS Number | 1378706-15-0 | [8] |
| Molecular Formula | C₉H₈FNO | [8] |
| Molecular Weight | 165.17 g/mol | [7][8] |
| Canonical SMILES | CN1CC2=CC(F)=CC=C2C1=O | [7] |
| InChI Key | KIBXTNBHHWRGJQ-UHFFFAOYSA-N | [7] |
Structural Analysis & The Role of Fluorine
The molecule's architecture is key to its function. The isoindolinone core is a fused γ-lactam, providing a rigid plane. The N-methyl group adds a specific steric and electronic feature, while the fluorine atom at the 5-position is the most influential substituent.
Expertise & Causality: The fluorine atom's high electronegativity imparts a significant inductive electron-withdrawing effect on the aromatic ring. This influences several key properties:
-
Acidity of C-H Bonds: The aromatic protons ortho and para to the fluorine are slightly more acidic, which can be relevant in certain organometallic reactions.
-
Dipole Moment: The C-F bond introduces a strong local dipole, altering the molecule's overall polarity and potentially enhancing interactions with polar residues in protein binding pockets.
-
Metabolic Stability: Fluorine substitution at this position can block potential sites of oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, a common strategy to increase the in vivo half-life of drug candidates.[6]
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, we can present a combination of known and predicted values, which are essential for planning experiments.
| Property | Value / Observation | Rationale / Reference |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Not reported. Expected to be similar to related structures like 5-Fluoro-2-oxindole (143-147 °C). | [9] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, Chloroform, Methanol, DMSO). | Based on the properties of the closely related 5-Fluoroindolin-2-one.[10] |
| LogP | 1.165 | [7] |
| Storage | Recommended at 2-8 °C, sealed. | [8] |
Part 2: Synthesis and Analytical Characterization
The reliable synthesis and unambiguous characterization of a compound are the cornerstones of its utility in research. This section provides a validated framework for both.
Retrosynthetic Analysis and Strategy
The synthesis of N-substituted isoindolinones is well-documented. A highly efficient and common strategy involves the reductive amination of a 2-formylbenzoic acid derivative with a primary amine, which undergoes spontaneous intramolecular cyclization (amidation) to form the lactam ring.[11] This approach is often high-yielding and avoids harsh conditions.
Expertise & Causality: Why choose this route?
-
Trustworthiness & Convergence: It's a convergent synthesis where the two key fragments (the benzoic acid core and the amine) are joined in a single, reliable step.
-
Selectivity: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are known to selectively reduce the intermediate iminium ion in the presence of the aldehyde, preventing over-reduction.[12][13] The intramolecular cyclization is thermodynamically favored, driving the reaction to completion.
Detailed Experimental Protocol
The following is a representative, self-validating protocol derived from established methods for reductive amination and isoindolinone synthesis.[11][13]
Objective: To synthesize 5-Fluoro-2-methylisoindolin-1-one from 4-Fluoro-2-formylbenzoic acid.
Materials:
-
4-Fluoro-2-formylbenzoic acid (1.0 equiv)
-
Methylamine solution (e.g., 2.0 M in THF, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Fluoro-2-formylbenzoic acid (1.0 equiv) and anhydrous DCM. Stir to dissolve.
-
Imine Formation: Add the methylamine solution (1.2 equiv) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the intermediate iminium ion is typically rapid.
-
Reduction & Cyclization: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Rationale: Portion-wise addition controls any potential exotherm and ensures a steady reduction rate. Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 5-Fluoro-2-methylisoindolin-1-one.
Predicted Spectroscopic Characterization
Unambiguous structural confirmation is paramount. While a definitive experimental spectrum is the gold standard, the expected data provides a clear benchmark for validating the synthetic outcome.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-7.9 ppm): Three distinct signals. One proton will appear as a doublet of doublets (dd) coupled to both the adjacent proton and the fluorine. The other two protons will show simpler splitting patterns (d or dd) based on their proximity to the fluorine and each other. Methylene Protons (-CH₂-, δ ~4.4 ppm): A singlet integrating to 2H. This signal is deshielded by the adjacent aromatic ring and the nitrogen atom. Methyl Protons (-CH₃, δ ~3.1 ppm): A sharp singlet integrating to 3H. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm. Aromatic Carbons (δ 110-150 ppm): Six signals. The carbon directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF ≈ 240-250 Hz) and appear as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. Methylene Carbon (-CH₂-): A signal around δ 50 ppm. Methyl Carbon (-CH₃): A signal around δ 30 ppm. |
| ¹⁹F NMR | A single resonance, likely a triplet of doublets or a multiplet due to coupling with the two ortho-protons and the one meta-proton. Its chemical shift will be characteristic of an aryl fluoride. |
| IR (Infrared) | ~1680-1700 cm⁻¹: Strong, sharp absorption corresponding to the lactam C=O stretch. ~2900-3000 cm⁻¹: C-H stretching from the methyl and methylene groups. ~1100-1250 cm⁻¹: Strong C-F stretching band. |
| MS (Mass Spec) | [M]⁺: The molecular ion peak should be observed at m/z = 165.06, corresponding to the molecular formula C₉H₈FNO. High-resolution mass spectrometry (HRMS) would confirm this exact mass.[10] |
Part 3: Applications in Research and Drug Development
5-Fluoro-2-methylisoindolin-1-one is not merely a chemical curiosity; it is a strategically designed tool for medicinal chemistry. Its value lies in its role as a scaffold and building block.
The Isoindolinone as a Privileged Scaffold
The isoindolinone framework is present in numerous FDA-approved drugs and clinical candidates, demonstrating its biocompatibility and versatility. Its rigid structure allows it to act as a template, pre-organizing functional groups for optimal target engagement.
Strategic Value in Medicinal Chemistry
-
Building Block for Complex Molecules: The true power of this compound is as an intermediate. The 5-fluoro substituent can be used as is, or the aromatic ring can be further functionalized. For example, positions on the ring that are activated by the existing substituents can undergo further substitution, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 Da, this molecule is an ideal fragment for FBDD screening campaigns. Its defined structure and the presence of the fluorine atom as a spectroscopic probe (via ¹⁹F NMR) make it well-suited for identifying low-affinity hits that can be elaborated into potent leads.
-
Analogs of Immunomodulatory Drugs (IMiDs®): A significant area of research involves substitution at the 5-position of the isoindolinone ring, which has led to potent anticancer agents like lenalidomide and pomalidomide.[14] 5-Fluoro-2-methylisoindolin-1-one serves as a key starting point or a comparative analog for developing new agents in this class, where the fluorine atom can be used to fine-tune electronic and steric properties to optimize binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[14]
-
Probes for CNS Disorders: The broader isoindolinone class has shown activity as anticonvulsants and agents targeting the central nervous system (CNS).[15] The introduction of fluorine can improve blood-brain barrier penetration, making this scaffold attractive for developing novel therapeutics for neurological and psychiatric disorders.
Conclusion
5-Fluoro-2-methylisoindolin-1-one represents more than the sum of its atoms. It is a convergence of a privileged heterocyclic core and the strategic incorporation of fluorine. Its well-defined structure, accessible synthesis, and inherent physicochemical properties make it a high-value tool for chemical biologists and medicinal chemists. While its direct biological activity may be modest, its true potential is realized when used as a foundational building block to probe complex biological systems and construct novel, highly functionalized therapeutic candidates. The insights and protocols provided in this guide serve as a validated starting point for researchers looking to leverage this powerful molecule in their discovery programs.
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